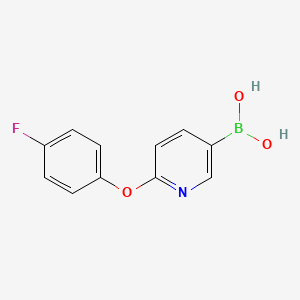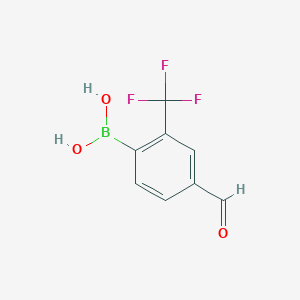
2-(4-Fluorophenyl)-2-methylpropanal
Overview
Description
2-(4-Fluorophenyl)-2-methylpropanal, also known as 4-Fluoro-2-methylpropanal, is a synthetic organic compound belonging to the class of aldehydes. It is a colorless liquid with a sweet, pungent odor. It is a versatile organic compound with a wide range of uses in scientific research and lab experiments.
Scientific Research Applications
Crystal Structure Analysis
2-Methylpropan-2-aminium methyl((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate, a related compound to 2-(4-Fluorophenyl)-2-methylpropanal, has been synthesized and characterized. Its crystal structure was determined, showing stabilization through intermolecular hydrogen bonds and weak π-π stacking interactions, which could be significant in materials science and molecular engineering (Gao Yu, 2014).
Synthesis and Analytical Characterizations
The research on substances based on the 1,2-diarylethylamine template, including variations like 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine, involves comprehensive analytical characterizations using mass spectrometry, chromatography, and NMR. This research is crucial in understanding the properties of such compounds and their potential applications in various fields (M. Dybek et al., 2019).
Pharmacological Analysis
Compounds with similar structural elements to 2-(4-Fluorophenyl)-2-methylpropanal have been synthesized and evaluated for their pharmacological activities, such as beta-antiadrenergic and vasodilative activities. This research is vital for developing new drugs that can influence cardiovascular functions like hypertension and ischemic cardiac disease (T. Goněc et al., 2008).
Receptor Binding Studies
Studies on N-substituted 3-(4-fluorophenyl)tropane derivatives, which are structurally related to 2-(4-Fluorophenyl)-2-methylpropanal, have shown significant binding characteristics to cocaine recognition sites. Such studies provide insights into the development of potential therapeutic agents acting on central nervous system receptors (R. Milius et al., 1991).
Antitumor Agent Development
The exploration of 2-phenylquinolin-4-ones, similar in structure to 2-(4-Fluorophenyl)-2-methylpropanal, has led to the development of anticancer drug candidates. These compounds have shown significant inhibitory activity against tumor cell lines and are promising candidates for clinical evaluation as antitumor agents (Li-Chen Chou et al., 2010).
properties
IUPAC Name |
2-(4-fluorophenyl)-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVFVJIMDSFBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-methylpropanal | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

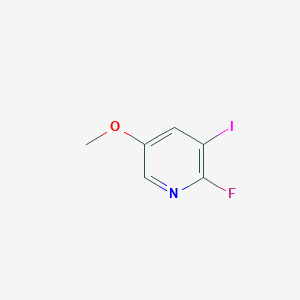


![2-(4-Fluoro-phenyl)-4,4-dimethoxy-1-[4-(4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-butan-1-one](/img/structure/B1446531.png)
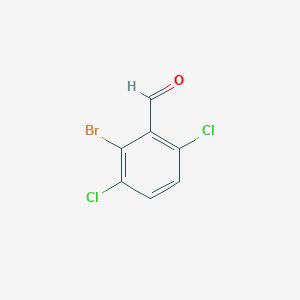
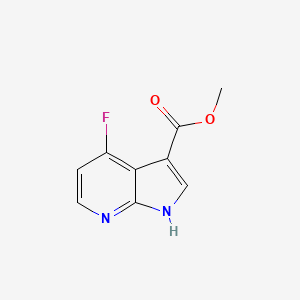
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid](/img/structure/B1446537.png)
![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1446538.png)
![Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate](/img/structure/B1446539.png)



